Choline chloride Choline chloride Choline chloride appears as white crystals. Practically neutral aqueous solution. (NTP, 1992)
Choline chloride is a quaternary ammonium salt with choline cation and chloride anion. It has a role as an animal growth promotant. It is a chloride salt and a quaternary ammonium salt. It contains a choline.
A basic constituent of lecithin that is found in many plants and animal organs. It is important as a precursor of acetylcholine, as a methyl donor in various metabolic processes, and in lipid metabolism.
Brand Name: Vulcanchem
CAS No.: 67-48-1
VCID: VC20746591
InChI: InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1
SMILES: C[N+](C)(C)CCO.[Cl-]
Molecular Formula: C5H14NO.Cl
C5H14ClNO
Molecular Weight: 139.62 g/mol

Choline chloride

CAS No.: 67-48-1

Cat. No.: VC20746591

Molecular Formula: C5H14NO.Cl
C5H14ClNO

Molecular Weight: 139.62 g/mol

* For research use only. Not for human or veterinary use.

Choline chloride - 67-48-1

CAS No. 67-48-1
Molecular Formula C5H14NO.Cl
C5H14ClNO
Molecular Weight 139.62 g/mol
IUPAC Name 2-hydroxyethyl(trimethyl)azanium;chloride
Standard InChI InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1
Standard InChI Key SGMZJAMFUVOLNK-UHFFFAOYSA-M
SMILES C[N+](C)(C)CCO.[Cl-]
Canonical SMILES C[N+](C)(C)CCO.[Cl-]
Colorform WHITE CRYSTALS
Deliquescent crystals
Melting Point 577 to 581 °F (Decomposes) (NTP, 1992)
305 °C (decomposes)
305 °C

Chemical Properties and Structure

Molecular Structure and Interactions

Choline chloride consists of a quaternary ammonium cation with a terminal hydroxyl group, paired with a chloride anion. This distinctive structure contributes to its ability to form hydrogen bonds and interact with various other compounds. The molecule contains both polar and non-polar regions, influencing its behavior in different environments .

Research on molecular interactions has revealed interesting properties about choline chloride's behavior in solution. When studied in aqueous solutions with hydrophobic substances like methane, choline chloride demonstrates a specific orientation pattern. The polar part of choline chloride molecules tends to align tangentially with water molecules, while its hydrophobic portion preferentially faces toward hydrophobic substances like methane . This arrangement affects the tetrahedral hydrogen bonding network of water surrounding the system.

Role in Deep Eutectic Solvents

Choline chloride plays a crucial role as a hydrogen bond acceptor in deep eutectic solvents. When combined with hydrogen bond donors such as organic acids, urea, or polyols, it forms eutectic mixtures with melting points significantly lower than either of the individual components . These mixtures exhibit unique physicochemical properties that make them valuable alternatives to conventional solvents.

Applications in Biomass Processing

Delignification and Pulping

One of the most significant industrial applications of choline chloride is in biomass processing, particularly in delignification and pulping processes. Research has demonstrated that choline chloride enhances the cleavage rate of β-O-4 bonds in lignin, thereby increasing the delignification rate of biomass materials such as wood .

Studies on Eucalyptus chips have shown that a combination of choline chloride and lactic acid (as a deep eutectic solvent) achieves significantly higher wood chip conversion rates compared to either component alone. When Eucalyptus chips were treated with lactic acid for 8 hours at 120°C, the conversion rate was only 49%, whereas the conversion rate increased to 95% when using a choline chloride-lactic acid deep eutectic solvent under the same conditions .

Furthermore, the average molar weight of lignin obtained from the deep eutectic solvent treatment (3200 g/mol) was lower than that obtained from lactic acid treatment alone (4300 g/mol), indicating more extensive lignin depolymerization in the presence of choline chloride .

Mechanism of Enhanced Delignification

Biological Significance and Nutritional Aspects

Choline in Nutrition

Choline is an essential nutrient that plays critical roles in various biological processes, including cell membrane integrity, lipid transport, methylation reactions, and neurotransmitter synthesis. Choline chloride serves as an important dietary source of choline .

The United States Department of Agriculture (USDA) maintains a comprehensive database for the choline content of common foods, which includes information on various forms of choline, including free choline, glycerophosphocholine, phosphocholine, phosphatidylcholine, and sphingomyelin. The total choline content is calculated as the sum of these individual forms .

Food Sources and Content

The USDA database provides choline content information for approximately 630 foods across 22 food categories. Each entry in the database is assigned a confidence code (CC) indicating the relative quality and reliability of the data. The majority of the data (79%) have a confidence code of B, while some data have codes of A (12%) or C (9%) .

Table 1: Format of USDA Choline Database Fields

FieldDescription
NDB No.USDA Nutrient Data Bank number
Dissemination descriptionFood item description
BetaineBetaine content
ChoFree Choline content
GPCGlycerophosphocholine content
PchoPhosphocholine content
PtdchoPhosphatidylcholine content
SMSphingomyelin content
NNumber of samples analyzed
Total ChoTotal choline content
CCConfidence code

Molecular Interactions and Solvent Properties

Interactions with Water

Research on the molecular interactions between choline chloride, water, and hydrophobic substances provides insights into the compound's behavior in solution. Computer simulation studies have examined how varying weight percentages of choline chloride affect the occupancy and orientations of molecules around a representative hydrophobe like methane .

These studies have revealed that choline chloride induces an accumulation of water molecules around hydrophobic surfaces while the choline chloride molecules themselves are preferentially excluded from these surfaces. This arrangement perturbs the tetrahedral geometry of water around the hydrophobe .

Orientation and Hydrogen Bonding

The polar part of choline chloride molecules tends to align tangentially with water molecules that interact with it, while the hydrophobic portion of choline chloride preferentially faces toward hydrophobic substances. As the concentration of choline chloride increases, there is a noticeable disruption in the tetrahedral arrangement of water molecules, accompanied by a reduction in hydrogen bonds between water pairs in the solution .

These findings have implications for understanding how choline chloride functions as a protecting co-solvent for proteins, restricting denaturants from approaching protein surfaces and helping to maintain water structure around proteins .

Recent Research and Future Perspectives

Advances in Deep Eutectic Solvent Applications

Recent research has expanded our understanding of choline chloride-based deep eutectic solvents and their applications. Studies have explored the physicochemical properties of these systems, including viscosity, diffusion coefficients, and thermal behavior . This research is essential for optimizing deep eutectic solvent formulations for specific applications.

The discovery that choline chloride is effective at very low ratios relative to hydrogen bond donors (as low as 1:250 with lactic acid for biomass delignification) has significant implications for cost-effective industrial applications . Furthermore, the finding that inexpensive chloride salts can perform similarly to choline chloride in certain applications opens up possibilities for more economical processes.

Emerging Applications

Choline chloride continues to find new applications across various industries. Its role in green chemistry as a component of environmentally friendly solvents aligns with the growing emphasis on sustainability in chemical processes. Additionally, its biological significance ensures ongoing interest in its nutritional and biochemical aspects .

Future research directions may include further optimization of choline chloride-based deep eutectic solvents for specific industrial processes, deeper investigation into the molecular mechanisms underlying its interactions with various substances, and exploration of novel applications in fields such as pharmaceuticals, materials science, and biotechnology.

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